Cas no 25677-40-1 (2-Pentylidenecyclohexanone)

2-Pentylidenecyclohexanone 化学的及び物理的性質
名前と識別子
-
- Cyclohexanone,2-pentylidene-
- 2-Pentylidenecyclohexanone
- (2Z)-2-pentylidenecyclohexan-1-one
- 2-Pentylidenecyclohe
- 2-PENTYLIDENE-CYCLOHEXANONE
- (2Z)-2-pentylidene-cyclohexan-1-one
- 2-Pentylidenecyclohexan-1-one
- Cyclohexanone,2-pentylidene
- KTETXLGRNPACFS-UHFFFAOYSA-N
- Cyclohexanone, 2-pentylidene-
- 25677-40-1
- DTXSID70865244
- AKOS028108489
- pentylidene cyclohexanone
- SCHEMBL9404904
- NS00048242
- DB-314248
- 2-pentylidene cyclohexanone
-
- インチ: InChI=1S/C11H18O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h7H,2-6,8-9H2,1H3/b10-7-
- InChIKey: KTETXLGRNPACFS-YFHOEESVSA-N
- SMILES: C(=C1/CCCCC/1=O)\CCCC
計算された属性
- 精确分子量: 166.13600
- 同位素质量: 166.136
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 17.1A^2
じっけんとくせい
- 密度みつど: 0.8997 (rough estimate)
- Boiling Point: 254.5°C (rough estimate)
- フラッシュポイント: 108.5°C
- Refractive Index: 1.4677 (estimate)
- PSA: 17.07000
- LogP: 3.24610
2-Pentylidenecyclohexanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P280255-500mg |
2-Pentylidenecyclohexanone |
25677-40-1 | 500mg |
$ 230.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-478363-2.5 mg |
2-Pentylidenecyclohexanone-d9, |
25677-40-1 | 2.5 mg |
¥2,858.00 | 2023-07-11 | ||
TRC | P280255-5g |
2-Pentylidenecyclohexanone |
25677-40-1 | 5g |
$ 1774.00 | 2023-09-06 | ||
A2B Chem LLC | AB72345-500mg |
(2Z)-2-Pentylidenecyclohexanone |
25677-40-1 | As reported | 500mg |
$699.00 | 2024-04-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-478363-2.5mg |
2-Pentylidenecyclohexanone-d9, |
25677-40-1 | 2.5mg |
¥2858.00 | 2023-09-05 |
2-Pentylidenecyclohexanone 関連文献
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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4. Back matter
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
2-Pentylidenecyclohexanoneに関する追加情報
Chemical Profile of 2-Pentylidenecyclohexanone (CAS No. 25677-40-1)
2-Pentylidenecyclohexanone, with the chemical formula C₁₁H₁₆O, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, identified by its CAS number 25677-40-1, belongs to the class of cyclohexanone derivatives and exhibits a distinctive aroma profile, making it a subject of interest in synthetic applications and potential industrial uses.
The molecular structure of 2-Pentylidenecyclohexanone features a cyclohexane ring substituted with an acrylidenic group at the 2-position, linked to a pentyl side chain. This configuration imparts a high degree of steric hindrance and electronic distribution that influences its reactivity and interaction with biological systems. The presence of the conjugated system (C=C-C=O) enhances its ability to participate in various chemical transformations, including Michael additions, aldol reactions, and polymerization processes.
In recent years, 2-Pentylidenecyclohexanone has been explored for its potential applications in drug development. Its structural motif is reminiscent of natural products that exhibit biological activity, prompting researchers to investigate its pharmacological properties. Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory and antioxidant effects, although further research is required to elucidate their exact mechanisms of action. The compound’s ability to undergo selective functionalization makes it a valuable scaffold for designing novel therapeutic agents.
The synthesis of 2-Pentylidenecyclohexanone typically involves the condensation of cyclohexanone with pentanal or related aldehydes under acidic conditions. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, enabling the production of high-purity material suitable for sensitive applications. The compound’s stability under various storage conditions also makes it practical for industrial-scale synthesis and handling.
Beyond pharmaceutical applications, 2-Pentylidenecyclohexanone has shown promise in materials science. Its aromaticity and rigidity contribute to its suitability as a monomer or intermediate in the synthesis of polymers with specific mechanical and optical properties. Researchers are particularly interested in its potential use in creating photoactive materials or liquid crystals, where the precise arrangement of functional groups can be tailored to desired functionalities.
The spectroscopic properties of 2-Pentylidenecyclohexanone, including its UV-Vis absorption spectrum and NMR chemical shifts, have been thoroughly characterized. These data are essential for understanding its behavior in different environments and for guiding synthetic modifications. High-resolution mass spectrometry has confirmed the molecular weight and fragmentation patterns, providing additional confidence in structural assignments.
Industrial interest in 2-Pentylidenecyclohexanone has grown due to its potential as an intermediate in fine chemical production. Its relatively simple structure allows for scalable synthesis without excessive byproduct formation, aligning with green chemistry principles. Companies specializing in specialty chemicals are evaluating its utility in producing fragrances, flavorings, and other fine chemicals where its aroma profile is advantageous.
The environmental impact of producing and using 2-Pentylidenecyclohexanone is also being considered. Efforts are underway to develop more sustainable synthetic routes that minimize waste generation and energy consumption. Biocatalytic approaches, leveraging enzymes to perform key transformations, are among the emerging technologies being explored for this purpose.
In conclusion, 2-Pentylidenecyclohexanone (CAS No. 25677-40-1) represents a versatile compound with applications spanning pharmaceuticals to advanced materials. Its unique structural features enable diverse chemical modifications, making it a valuable building block for innovation. As research continues to uncover new possibilities for this molecule, its significance in both academic and industrial settings is likely to increase.
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